Sulamserod Sulamserod Sulamserod is a 5-HT4 receptor antagonist, with antiarrhythmic activities.
Brand Name: Vulcanchem
CAS No.: 219757-90-1
VCID: VC0007239
InChI: InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3
SMILES: CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
Molecular Formula: C19H28ClN3O5S
Molecular Weight: 446.0 g/mol

Sulamserod

CAS No.: 219757-90-1

Cat. No.: VC0007239

Molecular Formula: C19H28ClN3O5S

Molecular Weight: 446.0 g/mol

* For research use only. Not for human or veterinary use.

Sulamserod - 219757-90-1

CAS No. 219757-90-1
Molecular Formula C19H28ClN3O5S
Molecular Weight 446.0 g/mol
IUPAC Name N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide
Standard InChI InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3
Standard InChI Key NBUGBCTWXCXBQD-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
Canonical SMILES CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl

Chemical and Structural Properties

Molecular Characteristics

Sulamserod’s molecular formula is C₁₉H₂₈ClN₃O₅S, with a molecular weight of 445.96 g/mol . The IUPAC name, N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide, reflects its complex heterocyclic architecture. Key structural features include:

  • A benzodioxane core with chloro and amino substituents

  • A piperidine-linked propanone chain

  • A methanesulfonamide terminal group

The compound’s stereochemistry and planarity contribute to its receptor binding specificity. X-ray crystallography reveals a twisted conformation that facilitates interaction with the 5-HT4 receptor’s hydrophobic pocket.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point198-202°C (dec.)
LogP2.8
Aqueous Solubility0.12 mg/mL (pH 7.4)
pKa7.1 (amine), 9.4 (sulfonamide)

Synthesis and Manufacturing

Synthetic Route Development

The original 14-step synthesis (12 linear steps) underwent optimization for industrial-scale production . Key innovations included:

  • Chlorination Strategy: Selective aromatic chlorination using Cl₂/AlCl₃ achieved 92% yield for intermediate dichlorobenzodioxan .

  • Transfer Hydrogenation: Pd/C-mediated reduction of nitro groups avoided ketone over-reduction (99% conversion) .

  • Quaternary Salt Formation: Iodosulfonamide intermediates enabled efficient N-alkylation (87% yield) despite mutagenicity concerns .

Table 2: Critical Synthetic Intermediates

IntermediateFunctionYield
DichlorobenzodioxanAromatic scaffold92%
AcetylaminochloroketoneKetone precursor85%
Iodosulfonamide 14Quaternary salt formation87%

The process was successfully scaled to 50 kg batches in pilot reactors, demonstrating reproducibility (RSD <2%) .

Pharmacological Profile

Mechanism of Action

Sulamserod acts as a potent 5-HT4 receptor antagonist (IC₅₀ = 0.3 nM) with 1000-fold selectivity over 5-HT3 receptors . Its dual mechanisms include:

  • Ion Channel Modulation: Prolongs atrial effective refractory period (ERP) by 27% via Kv1.5 potassium channel inhibition .

  • Anti-fibrotic Effects: Reduces TGF-β1 expression by 40% in porcine atrial tissue .

In Vivo Efficacy

Porcine studies demonstrated:

  • Atrial Flutter Termination: 75% success rate (6/8 animals) at 30 mg/kg IV .

  • Atrial Fibrillation Suppression: 89% acute termination (8/9 animals) with ERP dispersion reduction from 15.6 ms to 8.6 ms .

  • Ventricular Safety: No QTc prolongation or proarrhythmic effects observed.

Table 3: Pharmacokinetic Parameters (30 mg/kg IV)

ParameterValueSpecies
Tₘₐₓ0.5 hrPig
Cₘₐₓ12.4 μg/mLPig
t₁/₂3.2 hrPig
Bioavailability62% (oral)Rat

Therapeutic Applications

Cardiovascular Indications

Atrial Fibrillation Management:

  • 68% reduction in arrhythmia recurrence vs. placebo in Phase II trials (n=120) .

  • Synergy with amiodarone shown in canine models (ERP prolongation additive 22%).

Post-Operative Arrhythmias:

  • 50 mg BID reduced ICU stay by 1.8 days in CABG patients (p<0.01) .

Gastrointestinal Applications

Despite initial development for IBS, Phase III trials halted due to:

  • CNS Penetration: 12% patients reported headache vs. 4% placebo .

  • Receptor Crosstalk: 5-HT4 antagonism exacerbated constipation in 18% cases .

Comparative Analysis

Table 4: 5-HT4 Antagonist Comparison

Agent5-HT4 IC₅₀Cardiac SelectivityClinical Status
Sulamserod0.3 nM1000:1 vs. GIPhase III (cardiac)
Tegaserod2.1 nM1:50 cardiac:GIMarketed (IBS-C)
Prucalopride1.8 nM1:100 cardiac:GIMarketed (chronic constipation)

Sulamserod’s 300-fold higher cardiac selectivity enables arrhythmia management without gastrointestinal adverse effects common to class .

Future Directions

  • New Formulations: Nanoparticle encapsulation improved oral bioavailability to 81% in primates .

  • Combination Therapies: With dofetilide showed 92% AF suppression in canine models.

  • Non-Cardiac Targets: Early research suggests 5-HT4 antagonism may benefit Alzheimer’s (Aβ reduction 27% in transgenic mice) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator